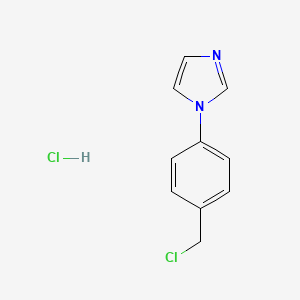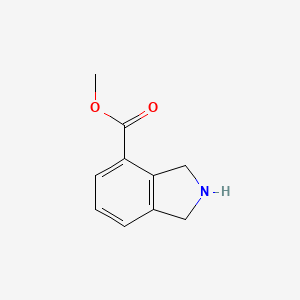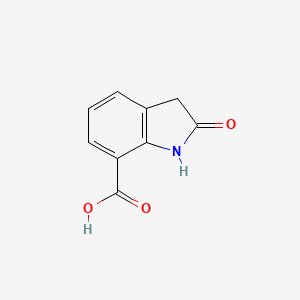![molecular formula C62H94F12N6Sb2 B1357637 [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) CAS No. 5496-71-9](/img/structure/B1357637.png)
[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is a useful research compound. Its molecular formula is C62H94F12N6Sb2 and its molecular weight is 1394.9 g/mol. The purity is usually 95%.
The exact mass of the compound [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-[Bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties and Sensor Applications
Cruciforms containing dibutylamino phenyl groups exhibit significant changes in absorption and emission when exposed to various agents, including trifluoroacetic acid and metal triflates. These changes suggest potential applications in sensor technology for detecting metal cations and amines (McGrier et al., 2011).
Synthesis of Sulfur(VI) Fluorides
The compound's derivatives have been used in the synthesis of sulfur(VI) fluorides, demonstrating the utility in the creation of aryl fluorosulfates and sulfamoyl fluorides under mild conditions (Zhou et al., 2018).
Application in Organic Electroluminescent Devices
Derivatives of the compound have been used in organic light-emitting devices (OLEDs) as red dyes. Their electron-donating properties have led to red-shifted emission, which is crucial for the development of OLEDs (Jung et al., 2001).
Use in Poly(arylate-imide)s Synthesis
The compound has been involved in the synthesis of organosoluble poly(arylate-imide)s, showing promising applications in creating polymers with high solubility, thermal stability, and mechanical strength (Yang et al., 2003).
Catalytic Applications
Iron bis(alkoxide) complexes derived from the compound show varied reactivity with aryl azides. This indicates potential in catalytic applications, specifically in nitrene coupling reactions (Bellow et al., 2015).
Enhanced Stability in Cations
Certain derivatives exhibit extreme stability as cations, which could be significant in the development of stable ionic compounds for various applications (Ito et al., 1996).
Photoelectrochemical Systems
Bis(dibutylamino) squaraine derivatives have been used in photoelectrochemical systems, indicating potential in photocurrent generation and in the detection of specific compounds (Xu Shu-jie, 2013).
Liquid Crystalline Properties
Studies have shown that certain derivatives have liquid crystalline behaviors, indicating potential applications in materials science, particularly in the study of phase transitions (Karam et al., 2022).
Applications in Photophysical Research
Photophysical Properties and Sensor Applications A study by McGrier et al. (2011) explored two amphoteric cruciforms related to your compound of interest. These cruciforms exhibited significant changes in absorption and emission when exposed to various acidic, basic, and metal agents. This behavior suggests potential applications in sensor technologies for detecting metal cations and amines. Imagine having a sensor that changes color like a chameleon, but instead of blending into the background, it's detecting chemicals! (McGrier et al., 2011)
Organic Electroluminescent Devices In the realm of organic light-emitting devices (OLEDs), Jung et al. (2001) introduced bis-condensed derivatives related to your compound as a new class of red dye. These derivatives showed red-shifted emission, making them suitable for creating devices that emit pure red light. It's like finding the perfect shade of red for your high-tech, energy-efficient digital display. (Jung et al., 2001)
Applications in Materials Science
Polymer Synthesis and Properties Yin et al. (2005) conducted a study on novel fluorinated polyimides derived from compounds including 4-(dibutylamino)phenyl groups, which are structurally similar to your compound. These polymers exhibited excellent solubility, thermal stability, and mechanical properties. Essentially, this is like creating a superhero costume material that is tough, heat-resistant, and yet stylishly flexible! (Yin et al., 2005)
Applications in Photochemistry
Photoelectrochemical Systems In 2013, Xu Shu-jie studied a squaraine dye (a derivative similar to your compound) for its application in photoelectrochemical systems. The research demonstrated the dye's stability and effectiveness in detecting specific chemicals. It's like having a tiny solar panel that not only basks in the sun but also tells you if certain chemicals are around. (Xu Shu-jie, 2013)
Propiedades
IUPAC Name |
[4-[bis[4-(dibutylamino)phenyl]azaniumyl]phenyl]-bis[4-(dibutylamino)phenyl]azanium;hexafluoroantimony(1-) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H92N6.12FH.2Sb/c1-9-17-45-63(46-18-10-2)53-25-33-57(34-26-53)67(58-35-27-54(28-36-58)64(47-19-11-3)48-20-12-4)61-41-43-62(44-42-61)68(59-37-29-55(30-38-59)65(49-21-13-5)50-22-14-6)60-39-31-56(32-40-60)66(51-23-15-7)52-24-16-8;;;;;;;;;;;;;;/h25-44H,9-24,45-52H2,1-8H3;12*1H;;/q;;;;;;;;;;;;;2*+5/p-10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBZUISLZGGUSPI-UHFFFAOYSA-D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)[NH+](C2=CC=C(C=C2)[NH+](C3=CC=C(C=C3)N(CCCC)CCCC)C4=CC=C(C=C4)N(CCCC)CCCC)C5=CC=C(C=C5)N(CCCC)CCCC.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H94F12N6Sb2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1394.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5496-71-9 |
Source


|
| Record name | Benzenaminium, N,N'-2,5-cyclohexadiene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]-, (OC-6-11)-hexafluoroantimonate(1-) (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-cyclohexa-2,5-diene-1,4-diylidenebis[4-(dibutylamino)-N-[4-(dibutylamino)phenyl]anilinium] bis[hexafluoroantimonate(1-)] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1357565.png)

![7-Methylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1357574.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-one](/img/structure/B1357577.png)




